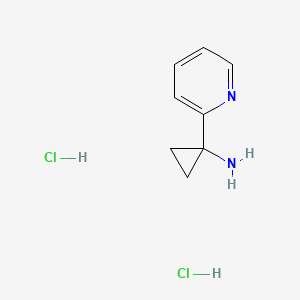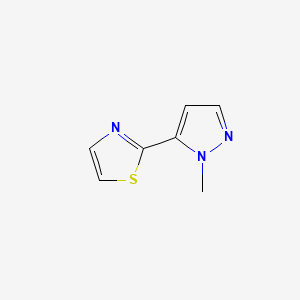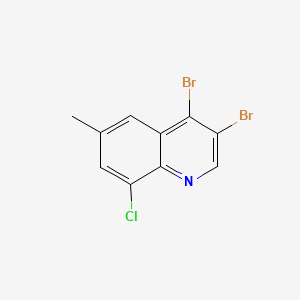![molecular formula C7H8Cl3N3 B577872 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 1208901-69-2](/img/structure/B577872.png)
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Vue d'ensemble
Description
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H7Cl2N3 . It has a molecular weight of 204.05 g/mol . It is also known by other synonyms such as 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5 (4)11-7 (9)12-6/h10H,1-3H2 . The canonical SMILES representation is C1CNCC2=C1C (=NC (=N2)Cl)Cl . These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 37.8 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has a complexity of 167 and a XLogP3-AA value of 1.6 . The compound is covalently bonded and is canonicalized .Applications De Recherche Scientifique
Synthetic Methodologies and Biological Applications
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride and related compounds serve as key starting materials in the multi-step synthesis of tetrahydropteroic acid derivatives. These compounds are explored through diverse synthetic methodologies, including reactions with pyridine and pyrimidine derivatives or via multicomponent synthesis. Their mechanistic pathways and potential biological applications highlight the significance of these compounds in synthetic chemistry and drug development (Elattar & Mert, 2016).
Antibacterial Activity
A study on the synthesis and biological evaluation of pyrimidine derivatives, including pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine derivatives, showcases the promising antimicrobial activity of these compounds. This research indicates the potential utility of these derivatives in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
Crystallographic Analysis
The crystal structure analysis of a related compound, ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, provides insights into its molecular conformation and the interactions that stabilize its three-dimensional structure. This type of analysis is crucial for understanding the properties and reactivity of such compounds (Akkurt et al., 2015).
Antibacterial Properties and Synthesis
Research into the synthesis and properties of derivatives from pyrimidin-5-ylpropanoic acids and tetrahydropyrido-[2,3-d]pyrimidin-7-ones has revealed the antibacterial properties of these synthesized compounds. Such studies contribute to the understanding of how structural modifications can influence biological activity, paving the way for the development of new drugs (Harutyunyan et al., 2015).
Synthesis and Antimicrobial Activity
Another study focused on the synthesis and evaluation of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives as antibacterial agents. Through structural analysis and biological testing, this research offers valuable data on the antimicrobial efficacy of these compounds, contributing to the search for new antibacterial drugs (Cieplik et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes.
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, leading to downstream effects such as reduced cell growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell growth and proliferation due to the inhibition of mTOR and PI3 kinases . This can lead to the death of cells, particularly in the context of cancer cells that rely on these pathways for survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules in the cellular environment can affect the compound’s interaction with its targets and its overall efficacy.
Analyse Biochimique
Biochemical Properties
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound interacts with proteins involved in DNA repair and replication, further highlighting its importance in cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the mTOR signaling pathway, which is crucial for cell growth and proliferation . By inhibiting this pathway, the compound can reduce cell growth and induce apoptosis in certain cell types. Furthermore, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, the compound can inhibit the activity of kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . It can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell growth and alterations in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit cell growth and induce apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These distribution patterns are crucial for understanding the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular responses. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action.
Propriétés
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEUNLWIRLXZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979789 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
635698-30-5 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)






![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)